molecular formula C20H22N2O B15170903 N-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)-2-phenylacetamide CAS No. 919787-94-3

N-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)-2-phenylacetamide

Cat. No.: B15170903
CAS No.: 919787-94-3
M. Wt: 306.4 g/mol
InChI Key: ABGZRYJIXFTCDG-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)-2-phenylacetamide typically involves the following steps:

    Formation of the Tetrahydropyridine Ring: The initial step involves the synthesis of the tetrahydropyridine ring. This can be achieved through the reduction of pyridine derivatives using suitable reducing agents such as sodium borohydride or lithium aluminum hydride.

    Benzylation: The next step involves the introduction of the benzyl group to the tetrahydropyridine ring. This can be accomplished through a nucleophilic substitution reaction using benzyl chloride in the presence of a base such as sodium hydroxide.

    Amidation: The final step involves the formation of the amide bond. This can be achieved by reacting the benzylated tetrahydropyridine with phenylacetic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)-2-phenylacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Benzyl chloride in the presence of sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

N-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)-2-phenylacetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of N-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)-2-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)methanol
  • N-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)methanamine

Uniqueness

N-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)-2-phenylacetamide is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

CAS No.

919787-94-3

Molecular Formula

C20H22N2O

Molecular Weight

306.4 g/mol

IUPAC Name

N-(1-benzyl-3,6-dihydro-2H-pyridin-4-yl)-2-phenylacetamide

InChI

InChI=1S/C20H22N2O/c23-20(15-17-7-3-1-4-8-17)21-19-11-13-22(14-12-19)16-18-9-5-2-6-10-18/h1-11H,12-16H2,(H,21,23)

InChI Key

ABGZRYJIXFTCDG-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC=C1NC(=O)CC2=CC=CC=C2)CC3=CC=CC=C3

Origin of Product

United States

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